Cas no 2310205-25-3 (N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-fluoro-4-methoxybenzamide)

N-(1-(1,2,5-Thiadiazol-3-yl)piperidin-4-yl)-3-fluoro-4-methoxybenzamide is a synthetic small-molecule compound featuring a 1,2,5-thiadiazole-piperidine scaffold coupled with a fluorinated and methoxylated benzamide moiety. This structure imparts potential pharmacological relevance, particularly in targeting selective receptor or enzyme interactions. The presence of the thiadiazole ring enhances electron-withdrawing properties, while the fluorine and methoxy substituents contribute to metabolic stability and binding affinity. Its well-defined chemical architecture makes it a valuable intermediate or candidate for medicinal chemistry research, particularly in the development of CNS-active or enzyme-modulating agents. The compound's purity and structural precision ensure reproducibility in experimental applications.
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-fluoro-4-methoxybenzamide structure
2310205-25-3 structure
Product Name:N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-fluoro-4-methoxybenzamide
CAS No:2310205-25-3
MF:C15H17FN4O2S
MW:336.384485006332
CID:5338707
Update Time:2025-10-30

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-fluoro-4-methoxybenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-fluoro-4-methoxybenzamide
    • 3-fluoro-4-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide
    • Inchi: 1S/C15H17FN4O2S/c1-22-13-3-2-10(8-12(13)16)15(21)18-11-4-6-20(7-5-11)14-9-17-23-19-14/h2-3,8-9,11H,4-7H2,1H3,(H,18,21)
    • InChI Key: QUDTUFTZIFGISC-UHFFFAOYSA-N
    • SMILES: S1N=CC(=N1)N1CCC(CC1)NC(C1C=CC(=C(C=1)F)OC)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 409
  • XLogP3: 2.4
  • Topological Polar Surface Area: 95.6

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-fluoro-4-methoxybenzamide Pricemore >>

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Additional information on N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-fluoro-4-methoxybenzamide

N-(1-(1,2,5-Thiadiazol-3-yl)piperidin-4-yl)-3-fluoro-4-methoxybenzamide: A Comprehensive Overview

N-(1-(1,2,5-Thiadiazol-3-yl)piperidin-4-yl)-3-fluoro-4-methoxybenzamide, identified by the CAS registry number 2310205-25-3, is a complex organic compound with a diverse range of potential applications in the fields of pharmacology and material science. This compound is characterized by its unique structure, which combines a benzamide moiety with a piperidine ring substituted by a 1,2,5-thiadiazole group. The presence of fluorine and methoxy substituents further enhances its chemical diversity and functional properties.

The synthesis of this compound involves a series of intricate chemical reactions, including nucleophilic substitutions, condensations, and oxidations. Recent advancements in synthetic methodologies have enabled the efficient preparation of such compounds with high purity and yield. The structural elucidation of this compound has been achieved through advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These studies have provided valuable insights into its molecular geometry and electronic properties.

One of the most promising applications of N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-fluoro-4-methoxybenzamide lies in its potential as a bioactive agent. Preclinical studies have demonstrated that this compound exhibits significant activity against various enzymes and receptors associated with diseases such as cancer, inflammation, and neurodegenerative disorders. For instance, recent research has highlighted its ability to inhibit the activity of certain kinases involved in cell signaling pathways. Additionally, the compound has shown promising results in modulating the expression of genes related to apoptosis and oxidative stress.

The fluorine atom in the molecule plays a critical role in determining its pharmacokinetic properties. Fluorine substitution is known to enhance lipophilicity and improve drug absorption profiles. Similarly, the methoxy group contributes to hydrogen bonding capacity and solubility in polar solvents. These properties make this compound an attractive candidate for drug delivery systems that require optimal bioavailability.

From a materials science perspective, this compound has shown potential as a building block for constructing advanced materials such as coordination polymers and metal organic frameworks (MOFs). The thiazole ring in the structure provides coordination sites for metal ions, enabling the formation of highly ordered crystalline structures with unique mechanical and electronic properties.

In terms of environmental impact assessment, studies have been conducted to evaluate the biodegradability and ecotoxicity of this compound. Results indicate that under controlled conditions, it undergoes gradual degradation through microbial action without posing significant risks to aquatic ecosystems. However, further research is required to fully understand its long-term environmental fate.

Looking ahead, ongoing research is focused on optimizing the synthesis pathway of N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-fluoro-4-methoxybenzamide to reduce production costs and minimize waste generation. Additionally, efforts are being made to explore its potential as an agrochemical agent for pest control applications.

In conclusion, this compound represents a versatile platform for exploring novel chemical entities with diverse functional properties. Its unique combination of structural features makes it an invaluable tool for advancing both therapeutic development and materials innovation.

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